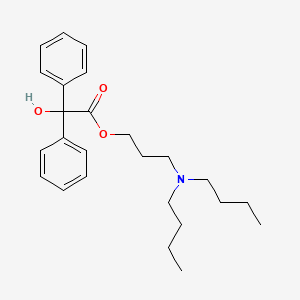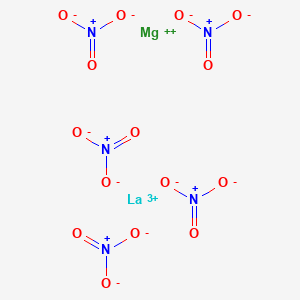
Benzilic acid, 3-(dibutylamino)propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzilic acid, 3-(dibutylamino)propyl ester is an organic compound that belongs to the class of esters derived from benzilic acid This compound is characterized by the presence of a benzilic acid moiety esterified with a 3-(dibutylamino)propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzilic acid, 3-(dibutylamino)propyl ester typically involves the esterification of benzilic acid with 3-(dibutylamino)propyl alcohol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Benzilic acid, 3-(dibutylamino)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Wissenschaftliche Forschungsanwendungen
Benzilic acid, 3-(dibutylamino)propyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of benzilic acid, 3-(dibutylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzilic acid and 3-(dibutylamino)propyl alcohol, which may interact with enzymes and receptors in biological systems. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Benzilic acid esters: Other esters derived from benzilic acid with different alcohol groups.
Dibutylamino esters: Esters containing the dibutylamino group but derived from different carboxylic acids
Uniqueness: Benzilic acid, 3-(dibutylamino)propyl ester is unique due to its specific combination of the benzilic acid moiety and the 3-(dibutylamino)propyl group.
Eigenschaften
CAS-Nummer |
78186-54-6 |
|---|---|
Molekularformel |
C25H35NO3 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
3-(dibutylamino)propyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C25H35NO3/c1-3-5-18-26(19-6-4-2)20-13-21-29-24(27)25(28,22-14-9-7-10-15-22)23-16-11-8-12-17-23/h7-12,14-17,28H,3-6,13,18-21H2,1-2H3 |
InChI-Schlüssel |
SBRCAXINFANJME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-azido-2-[(E)-[(3E)-3-[(4-azido-2-sulfonatophenyl)methylidene]-2-oxocyclopentylidene]methyl]benzenesulfonate;tetrahydrate](/img/structure/B13803258.png)

![1,3-Dioxolane-2-carboxylicacid,2,4,5-trimethyl-,[4S-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B13803264.png)
![9-Ethyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13803268.png)
![4-Methyl-3-[(methylamino)methyl]aniline](/img/structure/B13803274.png)


![n-[2-Amino-6-(butylamino)-4-oxo-1,4-dihydropyrimidin-5-yl]formamide](/img/structure/B13803291.png)




![Disodium 5-[(4-chloro-6-phenyl-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulfonate](/img/structure/B13803326.png)
![N-tert-butyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide](/img/structure/B13803330.png)
